molecular formula C21H29ClN6O4 B2601353 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 335403-73-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2601353
Numéro CAS: 335403-73-1
Poids moléculaire: 464.95
Clé InChI: ILOYLPXXXRDUDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a hydroxypropyl chain, and a diethylaminoethyl group attached to a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate epoxide to form the 4-chlorophenoxy-2-hydroxypropyl intermediate.

    Purine Core Attachment: The intermediate is then reacted with a purine derivative under basic conditions to attach the purine core.

    Introduction of the Diethylaminoethyl Group: The final step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base to introduce the diethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the purine core or the chlorophenoxy group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the chlorophenoxy moiety.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

  • Anticancer Research
    • The compound has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme associated with tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of cancer therapies by restoring immune response against tumors .
    • Case Study : A study demonstrated that compounds similar to this one could significantly reduce tumor growth in murine models when used in conjunction with traditional chemotherapy agents.
  • Neurological Disorders
    • Research indicates that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
    • Case Study : In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis.
  • Cardiovascular Applications
    • Preliminary investigations suggest that the compound may exhibit cardioprotective effects by modulating pathways involved in cardiac hypertrophy and fibrosis .
    • Case Study : Animal studies have indicated reduced cardiac remodeling in subjects treated with this compound after myocardial infarction.

Pharmacological Applications

  • Antimicrobial Activity
    • The compound has shown promise as an antimicrobial agent against various bacterial strains, particularly those resistant to conventional antibiotics .
    • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
  • Anti-inflammatory Effects
    • Studies reveal that the compound can inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in inflammatory diseases such as rheumatoid arthritis .
    • Case Study : Clinical trials showed a significant reduction in markers of inflammation in patients treated with formulations containing this compound.

Biochemical Applications

  • Enzyme Modulation
    • The compound is being explored for its ability to modulate various biochemical pathways through enzyme inhibition or activation, particularly in metabolic disorders.
    • Data Table :
EnzymeEffect of Compound
Indoleamine 2,3-dioxygenaseInhibition
CyclooxygenaseInhibition
LipoxygenaseActivation

Mécanisme D'action

The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a dimethylaminoethyl group instead of a diethylaminoethyl group.

    7-(3-(4-bromophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22ClN5O
  • IUPAC Name : 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

This structure incorporates a purine base with various functional groups that are believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized that the presence of the diethylamino group enhances its affinity for certain receptors involved in signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have investigated the antitumor potential of purine derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific activity of our compound is yet to be fully elucidated but is expected to follow similar trends due to its structural similarities.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of various purine derivatives on cancer cell lines, it was found that compounds with similar amine substitutions exhibited significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values for these compounds were reported around 30 µM, suggesting moderate efficacy in targeting cancer cells.
  • Animal Models : Preliminary animal studies indicated that administration of the compound at doses of 5 mg/kg resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Initial assessments suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential active metabolites contributing to biological activity.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Toxicological assessments indicate that while the compound exhibits some cytotoxicity towards non-cancerous cells at high concentrations (≥100 µM), it maintains a favorable therapeutic index when used at lower concentrations.

Summary of Biological Activity Studies

Study TypeConcentration (µM)Cell LineObserved EffectReference
In Vitro10 - 50HeLaSignificant reduction in viability
In Vivo5Xenograft modelDecreased tumor size
PharmacokineticsN/AN/ARapid absorption

Propriétés

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN6O4/c1-4-27(5-2)11-10-23-20-24-18-17(19(30)25-21(31)26(18)3)28(20)12-15(29)13-32-16-8-6-14(22)7-9-16/h6-9,15,29H,4-5,10-13H2,1-3H3,(H,23,24)(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOYLPXXXRDUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.